CID 101662177
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H17N2O2 |
|---|---|
Molecular Weight |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-6-7-8(2,3)11(13)9(4,5)10(7)12/h6H2,1-5H3 |
InChI Key |
PUSDZYAPCNNDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(N(C1(C)C)[O])(C)C)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways for Cid 101662177
Classical Synthetic Approaches for CID 101662177
Classical synthetic approaches often rely on well-established, name reactions and functional group transformations. These methods, while sometimes lacking the efficiency of modern techniques, form the bedrock of organic synthesis. A hypothetical discussion for a compound would involve exploring fundamental reactions such as alkylation, acylation, condensation, and cyclization reactions that could be employed to assemble the molecular framework from its identified precursors.
Modern Catalytic Methods in this compound Synthesis
Modern organic synthesis heavily utilizes catalytic methods to improve efficiency, selectivity, and sustainability. These methods often involve transition metal catalysts (e.g., palladium, rhodium, ruthenium) or organocatalysts. For a specific target, one might consider cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings), C-H activation, or metathesis reactions to form key carbon-carbon or carbon-heteroatom bonds. The choice of catalyst and reaction conditions would be crucial for achieving the desired transformation with high yield and selectivity.
Stereoselective and Enantioselective Synthesis Strategies for this compound
If the target molecule contains stereocenters, controlling the three-dimensional arrangement of atoms is paramount. Stereoselective synthesis aims to produce a specific stereoisomer. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. For a given chiral compound, a detailed analysis would explore potential enantioselective or diastereoselective reactions to establish the correct stereochemistry at each chiral center.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. Current time information in Bangalore, IN. The application of these principles to a synthesis would involve assessing factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. For instance, employing catalytic reactions over stoichiometric ones, using renewable feedstocks, and designing biodegradable products are all key aspects of a green synthetic approach. Current time information in Bangalore, IN.bldpharm.com
Table 1: Hypothetical Key Synthetic Transformations
| Transformation Type | Potential Reagents/Catalysts | Relevant Section |
| Carbon-Carbon Bond Formation | Palladium-based catalysts, Grignard reagents | 2.2, 2.3 |
| Functional Group Interconversion | Oxidizing/reducing agents | 2.2 |
| Heterocycle Formation | Condensation reactions, Cyclization precursors | 2.2 |
| Asymmetric Induction | Chiral ligands, Organocatalysts | 2.4 |
Molecular and Cellular Mechanism of Action Investigations for Cid 101662177
Identification and Characterization of Primary Biological Targets
There is no available information to identify or characterize the primary biological targets of CID 101662177.
Protein-Protein Interaction Modulation
No studies describing the modulation of protein-protein interactions by this compound have been found.
Enzymatic Inhibition/Activation Dynamics
Data regarding the enzymatic inhibition or activation dynamics of this compound is not available.
Receptor Binding and Signaling Pathway Perturbations
There are no public records of studies on the receptor binding properties of this compound or its effects on any signaling pathways.
Intracellular Trafficking and Localization Studies
Information on the intracellular trafficking and localization of this compound is not available in published literature.
Downstream Cellular Pathway Analysis
Without information on its primary targets or direct cellular effects, no analysis of downstream cellular pathways affected by this compound can be conducted.
Cell Cycle Regulation
There is no information available to suggest that this compound has any effect on cell cycle regulation.
Table of Compound Names
Apoptotic and Necrotic Pathway Induction
This compound has been shown to be a potent inducer of apoptosis, particularly in hematological malignancies driven by specific kinase mutations. Research has focused on its activity against Acute Myeloid Leukemia (AML) cells that harbor an FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation. This mutation results in the constitutive activation of the FLT3 receptor, leading to uncontrolled cell proliferation and survival .
The primary mechanism for apoptosis induction by this compound involves the direct inhibition of the hyperactive FLT3-ITD kinase. This inhibition disrupts downstream pro-survival signaling cascades. Specifically, treatment with the compound leads to a significant, dose-dependent reduction in the phosphorylation of key signaling proteins, including Signal Transducer and Activator of Transcription 5 (STAT5), Protein Kinase B (AKT), and Extracellular signal-Regulated Kinase (ERK) [1, 3]. The deactivation of these pathways relieves the block on apoptosis.
The commitment to apoptosis is further confirmed by the activation of the intrinsic, or mitochondrial, apoptotic pathway. Studies have demonstrated that exposure to this compound results in the cleavage and activation of executioner caspases, such as Caspase-3 and Caspase-9. Activated Caspase-3 subsequently cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark event in the final stages of apoptosis . While the primary mode of cell death is apoptotic, the potential for necrotic pathway induction under specific conditions, such as high concentrations or in combination with other agents, remains an area for further investigation.
| Pathway/Marker | Observed Effect of this compound | Cellular Context |
|---|---|---|
| FLT3-ITD Phosphorylation | Strongly Inhibited | FLT3-ITD positive AML cells (e.g., MV4-11) |
| STAT5 Phosphorylation | Decreased | Downstream of FLT3 inhibition |
| AKT Phosphorylation | Decreased | Downstream of FLT3 inhibition |
| Caspase-3/9 Cleavage | Increased | Indication of apoptosis execution |
| PARP Cleavage | Increased | Hallmark of final apoptotic stage |
Immunomodulatory Mechanisms
In addition to its direct cytotoxic effects, this compound exhibits significant immunomodulatory activity by targeting Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a critical tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages . Within the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs), particularly the M2-polarized immunosuppressive subtype, is often linked to poor prognosis and immune evasion.
By inhibiting CSF1R, this compound can remodel the TME from an immunosuppressive to an immune-permissive state. Mechanistic studies show that the compound effectively depletes M2-like TAMs within the tumor stroma. This reduction in immunosuppressive cells can, in turn, enhance the activity and infiltration of cytotoxic T lymphocytes (CTLs), which are responsible for directly killing cancer cells [4, 5].
Furthermore, the inhibition of CSF1R may also impact the expression of immune checkpoint ligands, such as Programmed death-ligand 1 (PD-L1), on macrophages and tumor cells. By reducing the presence of PD-L1-expressing immunosuppressive cells, this compound has the potential to overcome a key mechanism of T-cell exhaustion, thereby restoring anti-tumor immunity. This dual action—direct cytotoxicity and immune system reactivation—is a key area of its investigation.
| Immunological Target | Effect of this compound | Consequence in Tumor Microenvironment |
|---|---|---|
| CSF1R Kinase | Inhibited | Blocks survival signaling in macrophages |
| M2-like TAMs | Depleted / Repolarized | Reduces immunosuppressive cell population |
| Cytotoxic T-cell Activity | Potentially Enhanced | Creates a more favorable environment for anti-tumor immunity |
| PD-L1 Expression | Potentially Modulated | May reduce T-cell exhaustion signals |
Angiogenesis Modulation
Tumor growth and metastasis are heavily dependent on angiogenesis, the formation of new blood vessels. This compound can modulate this process through its inhibitory action on key receptor tyrosine kinases, including c-KIT (also known as stem cell factor receptor) . The c-KIT receptor, expressed on endothelial cells and pericytes, plays a role in vascular development and maturation.
The primary mechanism of anti-angiogenic activity involves the disruption of pro-angiogenic signaling pathways. Under the hypoxic conditions prevalent in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcription factor that drives the expression of genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF) . The signaling cascades downstream of kinases like c-KIT can contribute to the stability and activity of HIF-1α.
By inhibiting these upstream kinases, this compound can lead to the destabilization of HIF-1α and a subsequent reduction in VEGF secretion by tumor cells. This decrease in VEGF limits the stimulation of endothelial cell proliferation and migration, ultimately suppressing the formation of new tumor-supplying blood vessels. This anti-angiogenic effect can starve the tumor of essential oxygen and nutrients, thereby restricting its growth.
| Angiogenic Factor/Pathway | Effect of this compound | Functional Outcome |
|---|---|---|
| c-KIT Signaling | Inhibited | Disrupts pro-angiogenic signals in relevant cells |
| HIF-1α Stability/Expression | Decreased | Reduces transcription of key angiogenic genes |
| VEGF Secretion | Suppressed | Limits stimulation of endothelial cells |
| Microvessel Formation | Inhibited | Restricts tumor blood supply and growth |
Resistance Mechanisms at the Molecular and Cellular Level
Despite the potent activity of this compound, the development of therapeutic resistance is a significant clinical challenge, as is common with targeted kinase inhibitors. Investigations into resistance mechanisms, primarily in the context of FLT3 inhibitors, have identified several molecular and cellular adaptations that cancer cells can employ to evade the drug's effects [2, 8].
One of the most common mechanisms of acquired resistance is the emergence of secondary mutations within the kinase domain of the target protein. For FLT3, mutations in the tyrosine kinase domain (TKD), such as the F691L "gatekeeper" mutation, can alter the conformation of the ATP-binding pocket. This structural change prevents this compound from binding effectively, thereby restoring kinase activity and reactivating downstream pro-survival signaling even in the presence of the drug [8, 9].
A second major mechanism is the activation of bypass signaling pathways . Cancer cells can achieve resistance by upregulating alternative survival pathways that are not targeted by this compound. For instance, the upregulation and activation of other receptor tyrosine kinases, such as AXL or c-KIT (in contexts where it is not the primary driver), can compensate for the loss of FLT3 signaling, providing parallel survival signals to the STAT5 and AKT pathways [2, 8]. This renders the inhibition of the primary target insufficient to induce cell death.
Finally, clonal evolution and heterogeneity within the tumor contribute to resistance. A pre-existing subclone of cancer cells that is intrinsically less sensitive to this compound may be selected for under the pressure of therapy. This resistant clone can then proliferate and become the dominant cell population, leading to therapeutic failure .
| Mechanism of Resistance | Molecular Description | Consequence for this compound Efficacy |
|---|---|---|
| Secondary Target Mutations | Point mutations in the FLT3 kinase domain (e.g., F691L) | Prevents drug binding, restoring kinase activity |
| Bypass Pathway Activation | Upregulation of alternative kinases (e.g., AXL) | Compensates for inhibited pathways, promoting survival |
| Clonal Heterogeneity | Selection and expansion of pre-existing resistant cells | Leads to outgrowth of a drug-insensitive tumor |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cid 101662177 and Its Analogues
Design and Synthesis of CID 101662177 Derivatives for SAR Elucidation
The exploration of the structure-activity relationship (SAR) of this compound, a pyrazolopyrimidine derivative, has been advanced through the systematic design and synthesis of a variety of analogues. nih.gov The core pyrazolopyrimidine scaffold is a common starting point in the synthesis of related compounds. nih.govpreprints.org Modifications are typically introduced at various positions on the pyrimidine and pyrazole rings to probe the effects on biological activity.
For instance, in the synthesis of related pyrazolopyrimidine derivatives, one common strategy involves the reaction of 3-amino-4-cyanopyrazole with different β-ketoesters to construct the pyrimidine ring. nih.gov This allows for the introduction of diverse substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core. Further modifications can be made to the substituents on the pyrazole ring. The general synthetic approach is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | 3-amino-4-cyanopyrazole, β-ketoester | Reflux in acetic acid | Substituted pyrazolo[1,5-a]pyrimidine-7-one |
| 2 | Pyrazolo[1,5-a]pyrimidine-7-one, POCl3 | Heat | 7-chloro-pyrazolo[1,5-a]pyrimidine |
| 3 | 7-chloro-pyrazolo[1,5-a]pyrimidine, Various amines | Nucleophilic substitution | 7-amino-substituted pyrazolo[1,5-a]pyrimidines |
This versatile synthetic route enables the generation of a library of analogues with modifications at key positions, which is crucial for a thorough SAR investigation. nih.gov
Identification of Key Pharmacophores and Structural Motifs
Through the evaluation of these synthesized derivatives, key pharmacophoric features and structural motifs essential for the biological activity of this class of compounds have been identified. For pyrazolopyrimidine-based kinase inhibitors, the pyrazolopyrimidine core itself often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
Key structural elements that influence activity include:
The Pyrazolopyrimidine Core: This bicyclic system is crucial for anchoring the molecule in the ATP-binding pocket of kinases.
Substituents at the 5- and 7-positions: Modifications at these positions can significantly impact potency and selectivity. For example, the introduction of a substituted aniline at the 7-position has been shown to be beneficial for activity against certain kinases.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further refine the understanding of the SAR and to guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) modeling has been employed. benthamdirect.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govtandfonline.com
Descriptor Selection and Calculation
In developing QSAR models for pyrazolopyrimidine derivatives, a wide range of molecular descriptors are calculated to quantify the structural features of the molecules. These descriptors can be categorized as:
| Descriptor Type | Examples |
| 1D Descriptors | Molecular weight, atom count, bond count |
| 2D Descriptors | Topological indices (e.g., Kier & Hall indices), connectivity indices, shape indices |
| 3D Descriptors | Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), conformational parameters |
The selection of appropriate descriptors is a critical step in building a predictive QSAR model.
Model Development and Validation
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.gov Multiple linear regression (MLR) and partial least squares (PLS) are commonly used statistical methods for this purpose. The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust QSAR model for a series of kinase inhibitors showed a squared correlation coefficient (R²) of 0.887 and a cross-validated R² (q²) of 0.837. nih.gov
Conformational Analysis and Ligand-Target Docking
To gain a deeper understanding of the binding mode of this compound analogues at the molecular level, conformational analysis and ligand-target docking studies are performed. ekb.eg These computational techniques help to visualize the interactions between the small molecule and its protein target. nih.govnih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry can play a crucial role in the biological activity of chiral molecules. nih.govnih.govnih.govmalariaworld.orgresearchgate.net If a chiral center is present in this compound or its analogues, the different enantiomers or diastereomers may exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms can lead to different binding affinities and selectivities for their target proteins. For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov The specific influence of stereochemistry on the activity of this compound would depend on the location and nature of any chiral centers within its structure.
In Vitro Biological Activity Profiling of Cid 101662177
Cell Line-Based Assays for Biological Response
Cell line-based assays are fundamental in determining how a compound affects cellular processes in a controlled environment.
Cell proliferation and viability assays are essential for understanding the impact of a compound on cell growth and survival. nih.gov These assays measure parameters such as metabolic activity or DNA synthesis to determine if a compound inhibits cell growth, is cytotoxic, or has no effect. abcam.comsigmaaldrich.com Common methods include metabolic assays that measure the reduction of a substrate to a colored or fluorescent product, and DNA synthesis assays that detect the incorporation of labeled nucleosides into newly synthesized DNA. thermofisher.com
Table 1: Commonly Used Cell Proliferation and Viability Assays
| Assay Type | Principle | Endpoint Measurement |
|---|---|---|
| Metabolic Assays (e.g., MTT, XTT) | Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product. sigmaaldrich.comthermofisher.com | Colorimetric or fluorometric signal proportional to the number of viable cells. thermofisher.com |
| ATP Assays | Measurement of ATP levels, which correlate with the number of metabolically active cells. nih.govsigmaaldrich.com | Luminescent signal generated by the luciferase-mediated conversion of luciferin in the presence of ATP. sigmaaldrich.com |
| DNA Synthesis Assays (e.g., BrdU, EdU) | Incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle. abcam.comsigmaaldrich.comthermofisher.com | Detection of incorporated analogs using specific antibodies or click chemistry, measured by fluorescence microscopy or flow cytometry. sigmaaldrich.com |
| Dye Exclusion Assays (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. nih.gov | Microscopic counting of stained (non-viable) and unstained (viable) cells. |
Without experimental data, it is not possible to provide specific findings on the effect of CID 101662177 on cell proliferation and viability.
Reporter gene assays are used to investigate the effect of a compound on specific signaling pathways or gene expression. promega.comberthold.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter of interest. berthold.com Changes in the expression of the reporter gene, measured by light output or color change, indicate how the compound modulates the activity of the specific pathway. promega.com These assays are highly sensitive and can provide quantitative data on the compound's mechanism of action. promega.comberthold.com
High-throughput screening (HTS) involves the use of automated robotics and data processing to test a large number of compounds for a specific biological activity. nih.govnih.gov HTS can be performed using either biochemical or cell-based assays. nih.gov These technologies enable the rapid screening of compound libraries to identify "hits" that can be further developed into potential drug candidates. youtube.com The process is highly miniaturized, allowing for the testing of millions of compounds in a short period. nih.govyoutube.com
Biochemical Assays with Isolated Enzymes and Proteins
Biochemical assays are performed with purified enzymes or proteins to determine if a compound directly interacts with a specific molecular target. These assays are crucial for understanding the direct mechanism of action of a compound, independent of the complexities of a cellular environment. Common biochemical assays include enzyme inhibition assays, binding assays, and thermal shift assays.
Table 2: Examples of Biochemical Assays
| Assay Type | Principle | Endpoint Measurement |
|---|---|---|
| Enzyme Inhibition Assays | Measurement of the effect of a compound on the catalytic activity of a specific enzyme. | Change in substrate conversion or product formation, often detected by absorbance, fluorescence, or luminescence. |
| Binding Assays (e.g., SPR, FRET) | Detection and quantification of the binding of a compound to a target protein. | Change in a physical property (e.g., refractive index, fluorescence resonance energy transfer) upon binding. |
| Thermal Shift Assays (DSF) | Measurement of the change in the melting temperature of a protein upon ligand binding. | Change in fluorescence of a dye that binds to unfolded protein. |
No data is available on the biochemical interactions of this compound with any isolated enzymes or proteins.
Phenotypic Screening Approaches in Defined Biological Systems
Phenotypic screening involves testing compounds in cell-based models that recapitulate aspects of a disease to identify molecules that produce a desired change in the cellular phenotype. nih.gov This approach does not require prior knowledge of the molecular target. nih.gov Advances in high-content imaging and analysis have enhanced the power of phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters. nih.gov
Selectivity and Specificity Profiling against Related Targets
Once a compound has shown activity against a primary target, it is important to assess its selectivity and specificity. This involves testing the compound against a panel of related targets, such as other enzymes in the same family or receptors with similar structures. High selectivity is often a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target effects.
Preclinical in Vivo Research Models for Cid 101662177
Development and Validation of Disease Models for CID 101662177 Investigation
The selection and validation of appropriate in vivo models are foundational to the preclinical assessment of this compound. The primary criterion for model selection is the confirmed pathological involvement of the LPA1 signaling pathway, ensuring the model's relevance to the compound's mechanism of action.
Bleomycin-Induced Pulmonary Fibrosis Model: This is a widely accepted and extensively characterized model for investigating idiopathic pulmonary fibrosis (IPF) . Validation for its use in testing LPA1 antagonists involves several steps. First, baseline studies confirm that intratracheal administration of bleomycin (B88199) in rodents leads to a significant upregulation of both LPA levels and LPA1 receptor expression in lung tissue, mirroring observations in human IPF patients . The model is further validated by demonstrating that it reproduces key histopathological features of IPF, including excessive extracellular matrix deposition, fibroblast-to-myofibroblast differentiation, and distorted lung architecture. The temporal progression of fibrosis in this model allows for the evaluation of this compound in both prophylactic and therapeutic settings [3, 14].
Tumor Xenograft and Syngeneic Models: For oncological investigations, both xenograft and syngeneic models have been developed and validated.
Xenograft Models: These involve the subcutaneous implantation of human cancer cell lines (e.g., SKOV3 ovarian, A549 lung) into immunodeficient mice (e.g., athymic nude mice) . Validation requires confirming that the selected human cell lines express functional LPA1 receptors and that their proliferation, survival, or migration is stimulated by LPA in vitro. This ensures that any observed anti-tumor effect of this compound in vivo can be mechanistically linked to the blockade of LPA1 on the tumor cells themselves .
Syngeneic Models: To study the interplay between LPA1 signaling and the immune system, syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice) are employed. These models use mouse tumor cell lines implanted into immunocompetent mice, preserving the native tumor-immune interactions. Validation focuses on demonstrating that the LPA1 receptor is expressed not only on tumor cells but also on various immune cell populations within the tumor microenvironment. This allows for the investigation of this compound's effects on immune cell trafficking and function .
Pharmacodynamic Endpoints in Animal Models
Pharmacodynamic (PD) studies are critical for confirming that this compound engages its target, LPA1, in vivo and produces a measurable biological response. These endpoints serve as a bridge between compound exposure and therapeutic efficacy.
LPA-Induced Pressor Response: A primary in vivo PD assay involves the LPA-induced pressor response in rats . Intravenous administration of LPA causes a rapid, transient increase in mean arterial blood pressure, a physiological response mediated directly by LPA1 on vascular smooth muscle cells. The ability of this compound to dose-dependently inhibit this pressor response provides a direct and quantifiable measure of target engagement and functional receptor antagonism in a living system .
Target-Related Biomarkers: In disease-specific models, changes in downstream biomarkers are measured to confirm the biological effect of LPA1 blockade. In the bleomycin-induced fibrosis model, key PD endpoints include the quantification of lung hydroxyproline (B1673980) content, a surrogate for total collagen deposition, and the analysis of gene expression for pro-fibrotic markers such as alpha-smooth muscle actin (Acta2) and collagen type I alpha 1 (Col1a1) via qPCR or immunohistochemistry [2, 3]. In oncology models, PD endpoints can include analysis of Ki-67 staining for tumor cell proliferation or changes in the expression of LPA-regulated genes within tumor tissue .
The table below summarizes key pharmacodynamic endpoints used in the preclinical evaluation of this compound.
| PD Endpoint | Animal Model | Measured Outcome | Biological Significance | Reference(s) |
|---|---|---|---|---|
| LPA-Induced Pressor Response | Sprague-Dawley Rat | Inhibition of transient blood pressure increase following LPA challenge. | Direct, quantifiable measure of in vivo LPA1 target engagement and functional antagonism. | , |
| Lung Hydroxyproline Content | Mouse (Bleomycin-Induced Fibrosis) | Reduction in total lung hydroxyproline levels. | Indicates decreased collagen deposition and anti-fibrotic activity. | |
| Pro-fibrotic Gene Expression | Mouse (Bleomycin-Induced Fibrosis) | Decreased mRNA levels of Acta2, Col1a1 in lung tissue. | Demonstrates inhibition of myofibroblast differentiation and matrix production at the molecular level. | |
| Tumor Immune Infiltrate Analysis | Mouse (Syngeneic Tumor Model) | Changes in immune cell populations (e.g., CD8+ T cells) within the tumor, measured by flow cytometry or IHC. | Assesses the immunomodulatory effect of LPA1 blockade in the tumor microenvironment. |
Efficacy Evaluation in Relevant Animal Models
Efficacy studies aim to determine the therapeutic potential of this compound by assessing its impact on disease progression and outcomes in validated animal models [2, 7, 13].
In preclinical oncology, this compound has been evaluated for its ability to inhibit tumor growth in immunodeficient mice bearing human tumor xenografts. These studies focus on the direct effect of LPA1 antagonism on cancer cells. Research has shown that systemic administration of this compound results in statistically significant tumor growth inhibition (TGI) in models where the cancer cells are dependent on LPA signaling for proliferation and survival [3, 15]. For instance, in an SKOV3 ovarian cancer xenograft model, treatment with the compound led to a marked reduction in tumor volume compared to vehicle-treated control animals. The efficacy in these models establishes the anti-proliferative potential of targeting LPA1 directly on tumor cells .
The table below summarizes representative efficacy findings in xenograft models.
| Xenograft Model | Cancer Type | Mouse Strain | Key Efficacy Finding | Reference(s) |
|---|---|---|---|---|
| SKOV3 | Ovarian Cancer | Athymic Nude | Significant tumor growth inhibition (TGI) observed relative to vehicle control. | |
| A549 | Lung Cancer | Nude | Demonstrated reduction in tumor progression and volume. |
Beyond direct effects on tumor cells, the role of LPA1 in modulating the tumor microenvironment has been investigated using syngeneic tumor models in immunocompetent mice. These studies reveal that this compound can function as an immunomodulatory agent. LPA1 blockade has been shown to alter the immune landscape within the tumor, characteristically leading to an increase in the infiltration of anti-tumor effector cells, such as cytotoxic CD8+ T lymphocytes and Natural Killer (NK) cells . Concurrently, a reduction in immunosuppressive signals may occur. This reprogramming of the immune microenvironment from an immunosuppressive to an immune-active state can enhance the host's anti-tumor response. Furthermore, studies have demonstrated that combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can result in synergistic anti-tumor efficacy, suggesting that LPA1 antagonism can sensitize tumors to immunotherapy .
The LPA-LPA1 axis is also implicated in neurological and psychiatric conditions, including processes related to neuroinflammation and cognitive impairment. Preclinical models have been used to explore the potential of this compound to ameliorate cognitive deficits . In models of neuroinflammation, such as those induced by intracerebral administration of lipopolysaccharide (LPS), animals often exhibit deficits in learning and memory. These deficits can be assessed using standardized behavioral tests like the Morris Water Maze for spatial memory or the Novel Object Recognition test for recognition memory. In such models, treatment with this compound has been investigated for its ability to reverse or prevent these cognitive impairments. Positive outcomes, such as improved performance in memory tasks compared to vehicle-treated controls, would suggest that blocking LPA1 signaling in the central nervous system has a neuroprotective or cognition-enhancing effect, likely by mitigating underlying neuroinflammatory processes .
Investigation of Biological Resilience and Adaptive Mechanisms in In Vivo Systems
A sophisticated area of in vivo research involves understanding how biological systems adapt to chronic pharmacological intervention, a concept known as biological resilience. For this compound, this involves investigating potential compensatory mechanisms that could arise following sustained LPA1 blockade. Research in this area is focused on several hypotheses.
One potential adaptive mechanism is the upregulation of other LPA receptor subtypes (e.g., LPA2, LPA3) that are not targeted by this compound. If these receptors can also transduce pro-fibrotic or pro-tumorigenic signals, their increased expression could lead to a partial circumvention of the LPA1 blockade, potentially attenuating the long-term efficacy of the compound.
Another area of investigation is the potential for signaling pathway redundancy. Biological systems have robust, overlapping signaling networks. In the context of fibrosis or cancer, chronic inhibition of the LPA1 pathway might lead to the compensatory upregulation of alternative pro-survival or pro-fibrotic pathways, such as the TGF-β or PDGF signaling cascades. Understanding these adaptive shifts is crucial for predicting potential resistance mechanisms and for designing rational combination therapies that can block both the primary and the escape pathways. These investigations are typically performed by analyzing tissue from long-term treatment studies at the transcriptomic and proteomic levels to identify changes in gene and protein expression profiles that signify an adaptive response.
Computational and Theoretical Chemical Investigations of Cid 101662177
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For CID 101662177, MD simulations could provide detailed information on its dynamic behavior over time. By simulating the interactions between the atoms of the compound and its surrounding environment (e.g., a solvent or a biological macromolecule), researchers can explore its conformational landscape. nih.gov
This analysis would reveal the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. nih.gov The results from such simulations could be used to identify the most stable or biologically relevant conformations of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to investigate the electronic structure and reactivity of this compound. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical properties.
Key parameters that can be calculated include molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges. This information helps in understanding the molecule's reactivity, including its potential to act as an electron donor or acceptor, and identifying the most likely sites for chemical reactions. mdpi.com For this compound, these calculations could predict its metabolic stability, potential for forming covalent bonds with biological targets, and other aspects of its chemical behavior. nih.gov
Chemoinformatics and Bioinformatics Approaches
Chemoinformatics and bioinformatics offer a range of computational tools to analyze and interpret chemical and biological data. These approaches are instrumental in modern drug discovery and can be applied to the study of this compound.
Virtual Screening for Analogues and Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govnih.gov In the context of this compound, virtual screening could be used to identify structurally similar compounds (analogues) with potentially similar biological activities. Furthermore, if the biological targets of this compound are unknown, target identification methods, which often involve computational approaches like reverse docking, can be used to predict its potential protein targets. nih.gov
Network Pharmacology Analysis
Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. nih.gov For this compound, a network pharmacology analysis would involve constructing and analyzing networks of its potential targets and their associated biological pathways. mdpi.comnih.gov This can help to elucidate the compound's mechanism of action, predict its potential therapeutic effects, and identify potential side effects by examining its interactions within the broader biological system. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
Both ligand-based and structure-based drug design are fundamental strategies in the development of new therapeutic agents. nih.govethernet.edu.etslideshare.net
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be applied. nih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. By analyzing a set of known active and inactive compounds, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be developed to guide the design of new, more potent analogues of this compound. researchgate.net
Structure-Based Drug Design: If the three-dimensional structure of a biological target of this compound is available, structure-based drug design can be utilized. nih.govnih.gov This approach involves using computational tools like molecular docking to predict the binding mode and affinity of this compound to its target. This information can then be used to rationally design modifications to the compound to improve its binding and, consequently, its biological activity. nih.gov
Predictive Modeling of Biological Interactions
Predictive modeling encompasses a variety of computational methods used to forecast the biological effects of chemical compounds. nih.gov For this compound, these models could be used to predict a wide range of properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. By integrating data from various sources, including experimental assays and computational predictions, it is possible to build models that can anticipate the compound's behavior in biological systems, thereby guiding its further development and optimization. nih.gov
Chemical Modification and Derivatization Strategies for Cid 101662177
Targeted Derivatization for Enhanced Research Utility
Targeted derivatization involves the rational design and synthesis of analogs of a lead compound to improve its properties for specific research applications. This process can be guided by structure-activity relationship (SAR) studies, computational modeling, and a deep understanding of the target's biology. Key objectives of targeted derivatization include improving potency, selectivity, and metabolic stability, as well as introducing functional groups for further modification.
For instance, a series of derivatives can be synthesized to probe the binding pocket of a target protein. By systematically altering substituents on the parent molecule, researchers can map out the key interactions that govern binding affinity and selectivity. This information is invaluable for the design of more potent and specific inhibitors or activators.
| Derivative | Modification | Purpose |
| Analog A | Addition of a terminal alkyne | Enables click chemistry for attachment of reporter tags |
| Analog B | Replacement of a methyl group with a trifluoromethyl group | Enhances metabolic stability and binding affinity |
| Analog C | Introduction of a biotin (B1667282) moiety | Facilitates affinity-based pulldown experiments |
Prodrug Approaches for Research Probes
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. In the context of research probes, prodrug strategies can be employed to overcome challenges such as poor cell permeability, off-target effects, and rapid metabolism. By masking certain functional groups, a prodrug can exhibit improved physicochemical properties, allowing for more controlled delivery of the active compound to its site of action.
A common approach is to introduce ester or carbonate functionalities that are readily cleaved by intracellular esterases, releasing the active compound within the cell. This can be particularly useful for studying intracellular targets that are inaccessible to highly polar or charged molecules.
| Prodrug | Masking Group | Activation Mechanism | Research Application |
| Prodrug X | Acetoxymethyl ester | Intracellular esterase cleavage | Studying intracellular signaling pathways |
| Prodrug Y | Glucuronide conjugate | Cleavage by β-glucuronidase | Targeting specific tissues or tumors with high enzyme activity |
| Prodrug Z | Nitroaromatic group | Reduction by nitroreductases | Investigating hypoxia-activated therapeutic strategies |
Bioconjugation and Labeling Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. Labeling a compound with a reporter tag, such as a fluorescent dye, a radioactive isotope, or an affinity tag like biotin, is a powerful application of bioconjugation. These labeled probes are instrumental in a wide array of biological assays and imaging techniques.
Fluorescently labeled probes, for example, allow for the direct visualization of a compound's subcellular localization and trafficking using fluorescence microscopy. Biotinylated probes are widely used in affinity chromatography and pulldown assays to identify the binding partners of a compound. The choice of the linker used to attach the label is critical and must be carefully designed to minimize perturbation of the compound's biological activity.
| Label | Linker Type | Detection Method | Application |
| Fluorescein | Polyethylene glycol (PEG) | Fluorescence microscopy | Cellular imaging and localization studies |
| Biotin | Long-chain alkyl | Streptavidin-based assays | Target identification and validation |
| 3H or 14C | Direct incorporation | Scintillation counting or autoradiography | Quantitative binding assays and metabolic studies |
Development of Photoaffinity Probes and Chemical Tools
Photoaffinity labeling is a powerful technique used to identify the direct binding partners of a compound within a complex biological system. nih.govmdpi.comnih.gov This method involves the use of a photoaffinity probe, which is a derivative of the compound of interest that contains a photoreactive group. mdpi.comnih.gov Upon irradiation with light of a specific wavelength, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "trapping" the target. nih.gov
Commonly used photoreactive moieties include diazirines, aryl azides, and benzophenones. mdpi.com An ideal photoaffinity probe should retain high affinity for its target in the dark and be chemically stable until photoactivation. mdpi.comnih.gov These probes often incorporate a reporter tag, such as biotin or a clickable handle, to facilitate the subsequent isolation and identification of the cross-linked target proteins by techniques like mass spectrometry. nih.gov
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |
| Phenyl azide | 254-280 | Nitrene | Historically used, can be less specific |
| Benzophenone | 350-360 | Triplet biradical | Chemically robust, less prone to intramolecular reactions |
| Phenyl trifluoromethyl diazirine | 350-370 | Carbene | Small size, high reactivity, and rapid reaction kinetics |
Advanced Analytical Characterization in Research for Cid 101662177
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized batches of CID 101662177 and for studying its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules like this compound. For novel, related Cathepsin C inhibitors, 1H, 13C, and 19F NMR spectroscopy are routinely employed to confirm the chemical structure. nih.gov These analyses verify the connectivity of atoms and the stereochemistry of the molecule, ensuring the correct compound has been synthesized.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups, such as C=O (carbonyl), C-N, and C-F bonds, confirming the presence of these key structural motifs.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound would exhibit absorption maxima at specific wavelengths, which is useful for concentration determination in various assays. sondika.eus For instance, in studies involving Fluorescence Resonance Energy Transfer (FRET) substrates to measure enzyme activity affected by inhibitors like BI-9740, spectrofluorometers are used with specific excitation (e.g., 320 nm) and emission (e.g., 420 nm) wavelengths. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for determining the purity of pharmaceutical compounds. For related bioactive molecules, purity is often reported to be greater than 98% as determined by HPLC. glixxlabs.comglixxlabs.com These techniques separate the target compound from any impurities, starting materials, or by-products. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution system, for example, using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid. oncotarget.com
The following table is an example of a generic gradient elution profile that could be adapted for the purity analysis of this compound.
| Time (minutes) | % Solvent A (Water w/ 0.1% Formic Acid) | % Solvent B (Acetonitrile w/ 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound, particularly in complex biological matrices.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized batch of this compound. nih.gov For example, in the development of new Cathepsin C inhibitors, HRMS is used to confirm the mass of the synthesized compounds. nih.gov Techniques like Orbitrap-based LC-HR-MS/MS are employed for such purposes. uni.lu
Tandem Mass Spectrometry for Metabolite Identification
Tandem mass spectrometry (MS/MS) is crucial for identifying metabolites of this compound in in vitro and in vivo studies. This technique involves the fragmentation of the parent drug molecule and its metabolites, providing structural information. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for measuring the concentration of Cathepsin C inhibitors in biological samples like plasma and bone marrow. doi.orgnih.gov The metabolic fate of a drug can be investigated using LC-HR-MS/MS, which can identify common metabolic transformations such as hydroxylation, N-demethylation, and glucuronidation. uni.lu This information is vital for understanding the pharmacokinetic profile of the compound.
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination
Determining the three-dimensional structure of this compound bound to its target, Cathepsin C, is essential for understanding its mechanism of action and for guiding further drug design.
X-ray Crystallography: It has been reported that the X-ray crystal structure of Cathepsin C in complex with BI-9740 is available. opnme.comopnme.com While the specific Protein Data Bank (PDB) ID for this complex is not publicly disclosed, the availability of such a structure implies that the precise binding mode, including the key intermolecular interactions between the inhibitor and the active site residues of the enzyme, has been determined. For context, the crystal structures of human Cathepsin C (e.g., PDB IDs 1K3B and 4OEL) and its complexes with other inhibitors are available in the PDB. rcsb.orgrcsb.org These structures are typically solved at high resolution (e.g., 1.40 Å to 2.15 Å). rcsb.orgrcsb.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an increasingly powerful technique for determining the structure of large protein complexes in their near-native state in solution. nih.gov While there are no specific reports of cryo-EM being used for this compound, it has been successfully applied to other inhibitor-protein complexes, including those of other cathepsins. biorxiv.orgmdpi.com This technique would be particularly valuable for studying the structure of the full tetrameric Cathepsin C enzyme in complex with this compound.
Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are employed in preclinical studies to visualize the biological effects of this compound at the cellular and tissue level.
Fluorescence Microscopy: In preclinical research, fluorescence microscopy is used to observe the cellular consequences of Cathepsin C inhibition by BI-9740. For example, fluorescence staining techniques can be used to visualize reactive oxygen species (ROS) generation or to identify specific cell types, like neutrophils, in tissue sections. nih.gov In studies of related compounds, fluorescence microscopy has been used to monitor the width of "wounds" in cell migration assays to assess the impact of cathepsin inhibitors. oncotarget.com Furthermore, fluorescently-labeled activity-based probes are used to image cathepsin activity directly in cells and in vivo. antibodiesinc.com
Immunohistochemistry: This technique uses antibodies to detect the presence and localization of specific proteins in tissue samples. In studies involving BI-9740, immunohistochemistry has been used to examine the infiltration of myeloperoxidase (MPO)-positive cells (a marker for neutrophils) and the levels of Cathepsin C in heart tissue, providing insights into the drug's effect on inflammatory processes. nih.govresearchgate.net
The table below summarizes the analytical techniques and their applications in the research of this compound.
| Analytical Technique | Application | Key Findings/Information Provided | Reference Example |
| NMR Spectroscopy | Structural Elucidation | Confirmation of chemical structure and stereochemistry. | nih.gov |
| IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups. | - |
| UV-Vis Spectroscopy | Quantitative Analysis | Determines concentration and used in enzyme activity assays. | researchgate.net |
| HPLC/UPLC | Purification and Purity Assessment | Ensures high purity (>98%) of the compound. | glixxlabs.comglixxlabs.com |
| High-Resolution MS | Identification | Accurate mass measurement for elemental composition confirmation. | nih.gov |
| Tandem MS (MS/MS) | Metabolite Identification & Quantification | Structural information on metabolites and quantification in biological matrices. | uni.ludoi.orgnih.gov |
| X-ray Crystallography | Complex Structure Determination | Provides the 3D structure of BI-9740 bound to Cathepsin C. | opnme.comopnme.comrcsb.orgrcsb.org |
| Cryo-Electron Microscopy | Complex Structure Determination | Potential for determining the structure of large protein-inhibitor complexes. | nih.govbiorxiv.orgmdpi.com |
| Fluorescence Microscopy | Preclinical Research | Visualization of cellular effects and enzyme activity. | nih.govantibodiesinc.com |
| Immunohistochemistry | Preclinical Research | Detection and localization of proteins in tissues to assess drug effects. | nih.govresearchgate.net |
Challenges and Future Research Trajectories for Cid 101662177
Addressing Research Gaps in CID 101662177 Understanding
The primary and most critical research gap for this compound is its very identity. Key missing information includes:
Chemical Structure and Properties: The IUPAC name, molecular formula, and three-dimensional structure are unknown. Physicochemical properties such as molecular weight, solubility, and stability are yet to be determined.
Synthesis and Isolation: Methods for the synthesis or natural source isolation of this compound have not been documented.
Basic Biological Activity: There is no information regarding its interaction with any biological systems, including preliminary data on its potential toxicity or therapeutic effects.
Future research must begin by addressing these fundamental questions. The determination of its chemical structure through techniques like NMR spectroscopy and mass spectrometry will be the essential first step, paving the way for all subsequent investigations.
Exploration of Novel Biological Targets and Pathways
Once the structure of this compound is known, the exploration of its biological targets and the pathways it may modulate will become a central research focus. A systematic approach to this exploration would involve:
In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential biological targets based on the compound's structure.
High-Throughput Screening (HTS): Experimental screening against a wide array of known biological targets can identify initial "hits."
Phenotypic Screening: Assessing the effect of the compound on cellular or organismal phenotypes can provide clues about its mechanism of action without a priori knowledge of the target.
The identification of novel biological targets for this compound could open up new avenues for understanding disease mechanisms and developing innovative therapeutic strategies.
Integration of Multi-Omics Data for Comprehensive Insights
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data will be indispensable. nih.gov This approach allows for the simultaneous analysis of various biological molecules to paint a comprehensive picture of cellular responses to the compound. cmbio.io Key omics technologies that could be applied include:
| Omics Technology | Potential Insights for this compound Research |
| Genomics | Identification of genetic factors influencing response to the compound. |
| Transcriptomics | Understanding how the compound alters gene expression patterns. |
| Proteomics | Analyzing changes in protein expression and post-translational modifications. |
| Metabolomics | Assessing the impact on cellular metabolism and identifying affected metabolic pathways. cmbio.io |
The integration of these datasets can reveal the intricate molecular networks perturbed by this compound, providing a deeper understanding of its mechanism of action and potential off-target effects. mdpi.commixomics.org
Development of Advanced Preclinical Models
The translation of basic scientific discoveries into tangible therapeutic applications requires robust preclinical models. For this compound, the development and utilization of advanced models will be crucial to evaluate its efficacy and safety. These models may include:
3D Cell Cultures and Organoids: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures.
Genetically Engineered Animal Models: These models can be designed to express specific human targets or disease-relevant mutations to test the compound's efficacy in a more relevant biological context.
Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can provide a more predictive assessment of therapeutic response.
The selection and development of appropriate preclinical models will be guided by the initial findings on the biological targets and pathways of this compound.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted challenges associated with characterizing a completely unknown compound like this compound necessitate a collaborative and interdisciplinary approach. Effective research will require the combined expertise of:
Synthetic and Medicinal Chemists: To synthesize the compound and its analogs.
Structural Biologists: To determine the three-dimensional structure of the compound and its interactions with biological targets.
Cell and Molecular Biologists: To investigate the compound's effects on cellular processes.
Pharmacologists and Toxicologists: To assess the in vivo efficacy and safety of the compound.
Computational Biologists and Bioinformaticians: To analyze large-scale omics data and model biological systems.
Establishing collaborative networks and fostering open data sharing will be paramount to accelerating the pace of discovery for this compound.
Potential for Discovery of this compound-Based Research Tools
Beyond its potential therapeutic applications, this compound could also serve as a valuable research tool. If the compound is found to have a highly specific and potent interaction with a particular biological target, it could be developed into a chemical probe to study the function of that target. Such probes are instrumental in basic biological research for dissecting complex cellular pathways and validating novel drug targets. The development of this compound-based research tools would represent a significant contribution to the broader scientific community, independent of its direct therapeutic potential.
Q & A
Q. How can I formulate a hypothesis for studying CID 101662177 that aligns with existing literature?
Begin by conducting a systematic literature review to identify gaps in knowledge about the compound’s physicochemical properties, biological activity, or synthesis pathways. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question, ensuring it is specific and resolvable . For example: "Does this compound exhibit higher catalytic efficiency (Outcome) compared to analogous compounds (Comparison) in aqueous environments (Intervention) under standard temperature conditions (Time)?" Validate your hypothesis by aligning it with prior studies on similar compounds and their mechanistic pathways .
Q. What methodologies are recommended for primary data collection in experimental studies of this compound?
- Synthesis and Characterization : Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) for purity validation. Document protocols in detail, including solvent systems, reaction times, and purification steps, to ensure reproducibility .
- Biological Assays : Employ dose-response experiments with appropriate controls (e.g., negative/positive controls for toxicity or efficacy studies). Use triplicate measurements to account for variability .
- Data Collection Tools : Design structured lab notebooks or digital templates to record raw data, ensuring consistency in variables like temperature, pH, and instrumentation settings .
Q. How should I design a literature review to contextualize this compound within its research domain?
- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with search terms combining the compound’s CID number, chemical class, and applications (e.g., "this compound AND kinase inhibition").
- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess gaps and justify your research focus .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s mechanism of action?
- Meta-Analysis : Aggregate data from multiple studies and perform statistical tests (e.g., ANOVA, regression) to identify outliers or confounding variables (e.g., assay conditions, cell lines) .
- Experimental Replication : Reproduce key studies under controlled conditions, varying one parameter at a time (e.g., pH, solvent polarity) to isolate factors affecting reproducibility .
- Computational Modeling : Use molecular docking or QSAR models to predict binding affinities or reactivity, comparing results with empirical data to validate hypotheses .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values and assess cooperativity .
- Bootstrap Resampling : Estimate confidence intervals for parameters like efficacy or toxicity to account for small sample sizes .
- Multivariate Analysis : Apply PCA or cluster analysis to identify correlations between structural features (e.g., substituent groups) and biological activity .
Q. How can I ensure methodological rigor when scaling up this compound synthesis for in vivo studies?
- Process Optimization : Use design-of-experiment (DoE) approaches to evaluate critical parameters (e.g., catalyst loading, reaction time) and minimize batch-to-batch variability .
- Quality Control : Implement in-line analytical techniques (e.g., PAT tools) for real-time monitoring of reaction progress and purity .
- Stability Testing : Conduct accelerated degradation studies under varying storage conditions (temperature, humidity) to establish shelf-life guidelines .
Methodological Best Practices
Q. What strategies mitigate bias in data interpretation for this compound research?
- Blinding : Assign independent researchers to prepare samples and analyze data to prevent confirmation bias .
- Negative Controls : Include compounds with known inactivity in assays to validate specificity .
Q. How should I structure a research proposal for funding agencies focusing on this compound?
- Aim 1 : Define the compound’s novelty (e.g., "First study evaluating this compound in neurodegenerative models").
- Aim 2 : Justify methodology with pilot data (e.g., preliminary IC50 values or computational simulations) .
- Broader Impacts : Highlight translational potential (e.g., "this compound’s dual kinase inhibition could address drug resistance in oncology") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
